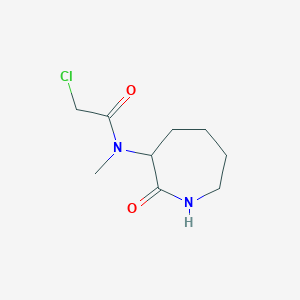

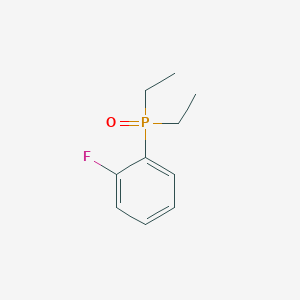

![molecular formula C19H20N2O2S B2480760 2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 921536-30-3](/img/structure/B2480760.png)

2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide" involves several steps, including condensation reactions, refluxing, and crystallization. Novel derivatives of similar structures have been prepared by methods such as carbodiimide condensation catalysis, providing a convenient and fast synthesis approach (Yu et al., 2014). Other studies have highlighted the importance of specific reactants and catalysts in the synthesis process, demonstrating the synthesis of complex acetamide derivatives with significant biological activities (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to the compound of interest, has been extensively analyzed using techniques such as single-crystal X-ray diffraction. These analyses reveal detailed information about the compound's geometric configuration, hydrogen bonding, and molecular interactions (Balijapalli et al., 2017). Such detailed structural information is crucial for understanding the compound's chemical behavior and potential applications.

Chemical Reactions and Properties

The chemical reactivity and properties of compounds like "this compound" are influenced by their functional groups and molecular structure. Studies have shown that these compounds can undergo various chemical reactions, including alkylation and oxidation, leading to the formation of new derivatives with different chemical and physical properties (Ohkata et al., 1985).

Physical Properties Analysis

The physical properties of acetamide derivatives are determined by their molecular structure and composition. Properties such as solubility, melting point, and crystalline structure have been studied, providing insights into the compounds' behavior in different environments. The crystalline structure, in particular, has been analyzed through X-ray diffraction techniques, revealing information about the compound's stability and solid-state interactions (Bunev et al., 2013).

Chemical Properties Analysis

The chemical properties of "this compound" and similar compounds are characterized by their reactivity, stability, and interactions with other molecules. Studies have identified specific chemical behaviors, such as the ability to form hydrogen bonds and interact with biological molecules, which are crucial for their potential applications in various fields (Gull et al., 2016).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- N-(5-Aryl-1,3,4-Thiadiazol-2-Yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-Yl)Acetamide Derivatives: These derivatives, prepared using a similar compound, are identified using IR, 1H NMR, and elemental analyses. The intermediate compound is confirmed by single-crystal X-ray diffraction, showing the importance of structural analysis in chemical synthesis (Yu et al., 2014).

Photophysical Properties

- The study of N-(Benzo[d]Thiazol-2-Yl)Acetamides: This research explores the photophysical properties of similar acetamides, focusing on their hydrogen bond associations and photophysical characteristics, which can be relevant to the 2-(2,5-Dimethylphenyl)-N-(6-Ethoxybenzo[d]Thiazol-2-Yl)Acetamide (Balijapalli et al., 2017).

Anticancer Activities

- Synthesis and Anticancer Activities: A study on 2-(4,5-Dimethyl-1-(Phenylamino)-1H-Imidazol-2-Ylthio)-N-(Thiazol-2-Yl) Acetamide Derivatives revealed significant anticancer activities against various human tumor cell lines, suggesting potential therapeutic applications for similar acetamides (Duran & Demirayak, 2012).

Biological Activities and Molecular Docking Studies

- N-(6-Arylbenzo[d]Thiazol-2-Yl)Acetamides: These compounds, synthesized using similar methodologies, demonstrated significant biological activities like antioxidant, antibacterial, and urease inhibition. Molecular docking studies provided insights into their interactions with biological targets (Gull et al., 2016).

pKa Determination and Drug Precursor Studies

- Determining the pKa of N-(Benzothiazole-2-Yl)-2-(4,5-Dimethyl-1-(Phenylamino)-1H-Imidazol-2-Ylthio)Acetamide Derivatives: This research, focusing on drug precursors similar to the compound , analyzed their acidity constants and protonation sites, crucial for understanding their chemical behavior (Duran & Canbaz, 2013).

Antitumor Activity and Pharmacophoric Group Study

- Antitumor Activity of N-[4-(Benzothiazole-2-Yl)Phenyl]Acetamide Derivatives: This study, which utilized a pharmacophoric group similar to that in this compound, evaluated their potential antitumor activity in vitro against human tumor cell lines (Yurttaş et al., 2015).

Cytotoxic Activity in Cancer Research

- Synthesis and Cytotoxic Activity of N-Pyridinyl-2-(6-Phenylimidazo[2,1-B]Thiazol-3-Yl)Acetamide Derivatives: The compounds synthesized in this study were tested for their cytotoxicity against human cancer cell lines, providing insights into the potential therapeutic applications of similar acetamides (Ding et al., 2012).

Orientations Futures

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Some benzothiazole derivatives have been reported to influence pathways related to cell signaling and metabolism

Pharmacokinetics

The compound’s solubility, absorption, distribution, metabolism, and excretion can be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual .

Result of Action

Some benzothiazole derivatives have been reported to exhibit luminescent properties, suggesting potential applications in optoelectronic devices

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the compound’s luminescent properties may be affected by the surrounding environment .

Propriétés

IUPAC Name |

2-(2,5-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-4-23-15-7-8-16-17(11-15)24-19(20-16)21-18(22)10-14-9-12(2)5-6-13(14)3/h5-9,11H,4,10H2,1-3H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCPMIBIOHPIJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

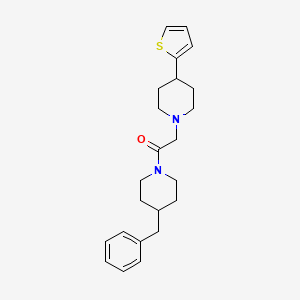

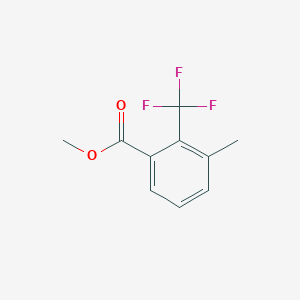

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)

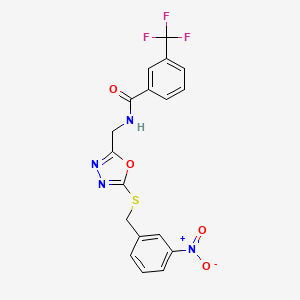

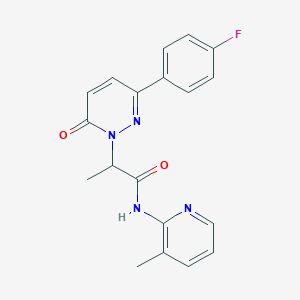

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)

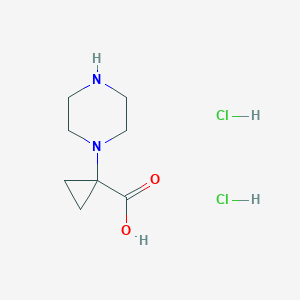

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)

![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)